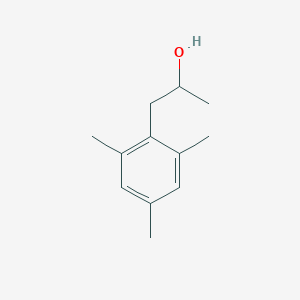
1-(2,4,6-Trimethylphenyl)-2-propanol
Übersicht
Beschreibung
1-(2,4,6-Trimethylphenyl)-2-propanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ammonolysis of Oxirane Compounds : Research conducted by Suami, Tetsuo et al. (1956) explored the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the production of 1-phenyl-1-amino-2,3-propanediol, which has several derivatives. This work was supported by a Scientific Research Encouragement Grant from the Ministry of Education (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Asymmetric Synthesis for Antidepressant Drugs : Choi, Y. et al. (2010) discussed the use of 3-Chloro-1-phenyl-1-propanol as a chiral intermediate in synthesizing antidepressants. They employed microbial reductases to convert 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form, demonstrating high enantioselectivity (Choi, Y., Choi, Hyejeong, Kim, Dooil, Uhm, K., & Kim, Hyung-Kwoun, 2010).
Aqueous Ternary Systems for Drug Separation : Zafarani-Moattar, Mohammed Taghi et al. (2020) researched aqueous two-phase systems (ATPSs) involving 1-propanol and 2-propanol for separating acetaminophen, a model drug. They found that these systems offered effective drug extraction and alcohol recovery (Zafarani-Moattar, Mohammed Taghi, Shekaari, H., & Pourbagherian, Elnaz, 2020).
Hydrophilicity of Trimethylamine-N-Oxide and Tetramethyl Urea : Koga, Y. et al. (2011) developed a methodology using 1-propanol to determine the hydrophilicity of various solutes including trimethylamine-N-oxide and tetramethyl urea. Their study challenges the notion that methyl groups attached to nitrogen atoms promote hydrophobicity, suggesting an enhancement in hydrophilicity instead (Koga, Y., Westh, P., Nishikawa, K., & Subramanian, S., 2011).
Molecular Interactions in Binary Mixtures : Wankhede, N. N. et al. (2005) measured densities and viscosities of binary mixtures involving 2,4,6-trimethyl-1,3,5-trioxane and 1-propanol, calculating excess molar volumes and viscosity deviations. Their findings contribute to understanding molecular interactions in such mixtures (Wankhede, N. N., Lande, Machhindra K., & Arbad, B., 2005).
High-Pressure Measurements of Monohydroxy Alcohols : Kołodziej, S. et al. (2020) conducted molecular dynamic studies on isomeric alcohols, including 1-(4-methylphenyl)-1-propanol, to understand their properties under high-pressure conditions. This research highlights the importance of pressure characteristics in differentiating molecular dynamics among similar compounds (Kołodziej, S., Knapik-Kowalczuk, J., Grzybowska, K., Nowok, A., & Pawlus, S., 2020).
Eigenschaften
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6,11,13H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSIPZPRKMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethylphenyl)-2-propanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7866520.png)

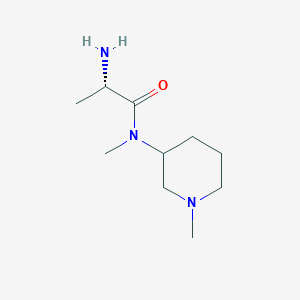

![2-[Methyl-(1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7866552.png)

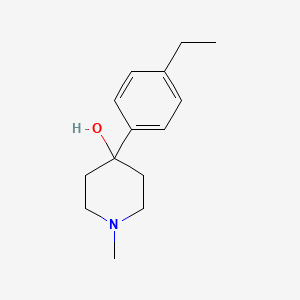
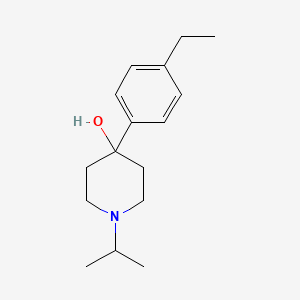
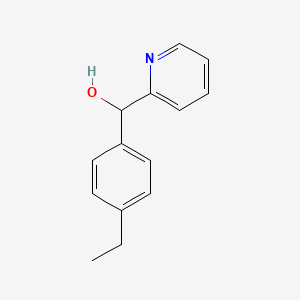
![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)
![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-cyclopropylamine](/img/structure/B7866615.png)

